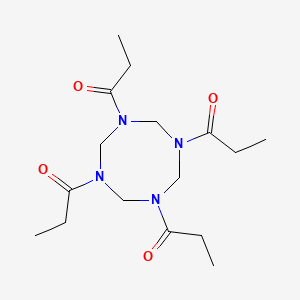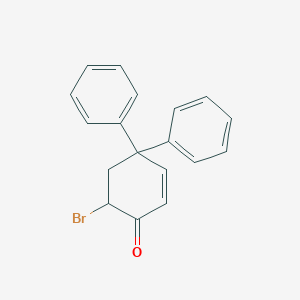![molecular formula C27H27BrNP B14686936 Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide CAS No. 34904-04-6](/img/structure/B14686936.png)
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is a chemical compound with the molecular formula C27H27BrNP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide is [[4-(dimethylamino)phenyl]methyl] bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for phosphonium salts generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .
化学反応の分析
Types of Reactions
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding phosphine oxide, while oxidation reactions can yield various oxidized phosphorus compounds .
科学的研究の応用
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide has several scientific research applications:
Chemistry: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and other biological processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the [[4-(dimethylamino)phenyl]methyl] group.
Tetraphenylphosphonium bromide: Contains four phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is unique due to the presence of the [[4-(dimethylamino)phenyl]methyl] group, which can impart different electronic and steric properties compared to other phosphonium salts. This can influence its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
34904-04-6 |
|---|---|
分子式 |
C27H27BrNP |
分子量 |
476.4 g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VICYWTQVQKNKTI-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


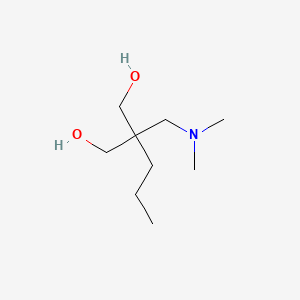
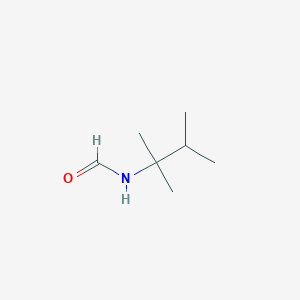
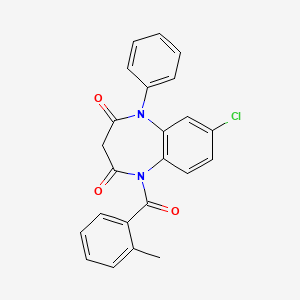
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

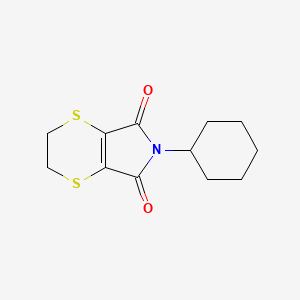
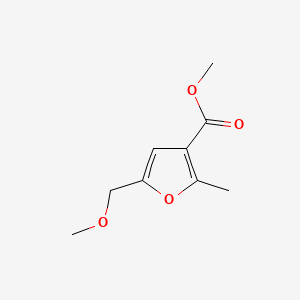
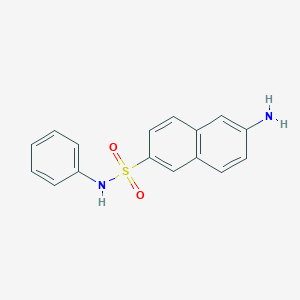
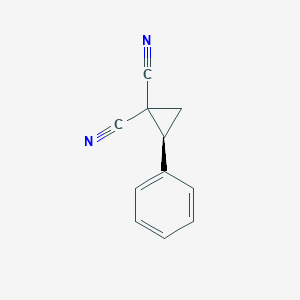
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
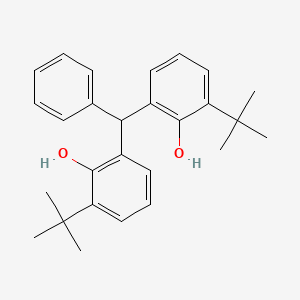
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
